
Disodium 4,4'-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2'-disulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate is an organic compound known for its applications in various fields, including industrial and biomedical sectors. This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate involves a series of chemical reactions. The process typically starts with the sulfonation of stilbene derivatives, followed by coupling reactions with hydrazine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet market demands. The use of advanced purification techniques, such as column chromatography and recrystallization, is common to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate the reactions under controlled conditions. The reactions are typically carried out in solvents like water, ethanol, or dimethyl sulfoxide (DMSO) to ensure proper solubility and reactivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives, enhancing the compound’s versatility in different applications .
Applications De Recherche Scientifique
Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for detecting and quantifying various analytes.
Biology: Employed as a fluorescent dye in biological imaging and microscopy, allowing researchers to visualize cellular structures and processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an anti-inflammatory or antimicrobial agent.
Industry: Utilized as a dye in textiles, plastics, and paper, providing vibrant and stable colors.
Mécanisme D'action
The mechanism of action of Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, nucleic acids, and other biomolecules, altering their structure and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4,4’-bis((4-anilino-6-((2-carbamoylethyl)(2-hydroxyethyl)amino)-s-triazin-2-yl)amino)-2,2’-stilbenedisulphonate
- Disodium 4,4’-bis((4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
- Disodium 4,4’-bis((6-anilino-4-(2-hydroxyethoxy)-1,3,5-triazin-2-yl)amino)stilbene-2,2’-disulphonate
Uniqueness
What sets Disodium 4,4’-bis((2-(hydroxyimino)-1-phenylethylidene)hydrazino)stilbene-2,2’-disulphonate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for specific applications, such as its use as a fluorescent dye in biological imaging, where its stability and brightness are crucial .
Propriétés
Numéro CAS |
51980-71-3 |
|---|---|
Formule moléculaire |
C30H24N6Na2O8S2 |
Poids moléculaire |
706.7 g/mol |
Nom IUPAC |
disodium;5-[(2E)-2-[(2E)-2-hydroxyimino-1-phenylethylidene]hydrazinyl]-2-[(E)-2-[4-[(2E)-2-[(2E)-2-hydroxyimino-1-phenylethylidene]hydrazinyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N6O8S2.2Na/c37-31-19-27(21-7-3-1-4-8-21)35-33-25-15-13-23(29(17-25)45(39,40)41)11-12-24-14-16-26(18-30(24)46(42,43)44)34-36-28(20-32-38)22-9-5-2-6-10-22;;/h1-20,33-34,37-38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2/b12-11+,31-19+,32-20+,35-27-,36-28-;; |
Clé InChI |
AXGOIJDXBQDUEA-KJIHHKBTSA-L |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N\NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N/N=C(\C4=CC=CC=C4)/C=N/O)S(=O)(=O)[O-])S(=O)(=O)[O-])/C=N/O.[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C=C1)C(=NNC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NN=C(C=NO)C4=CC=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C=NO.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


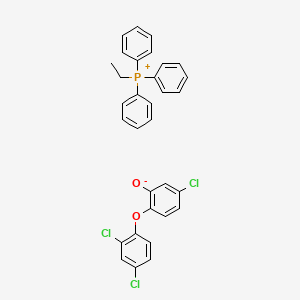
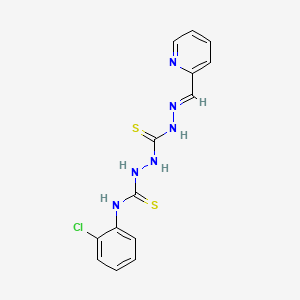
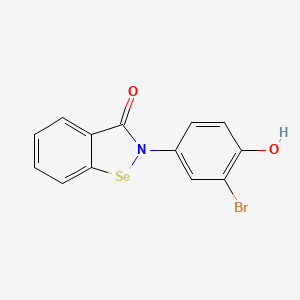
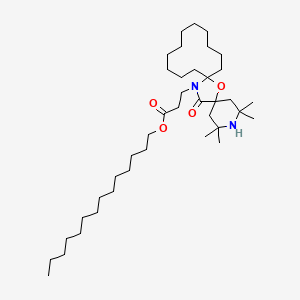

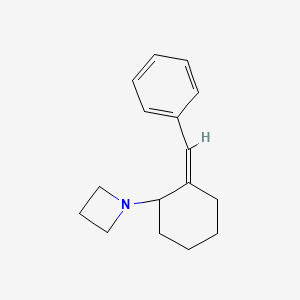
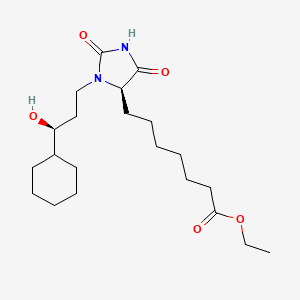

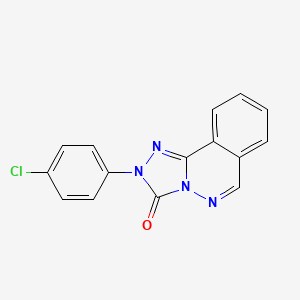


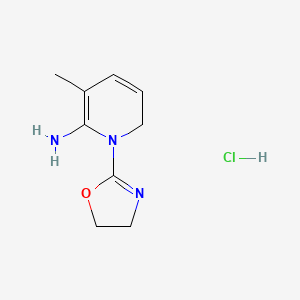
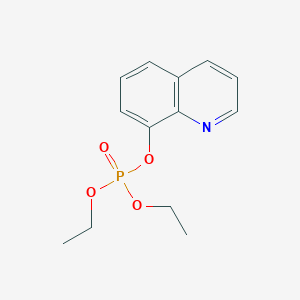
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)
